Febuxostat n-butyl isomer

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

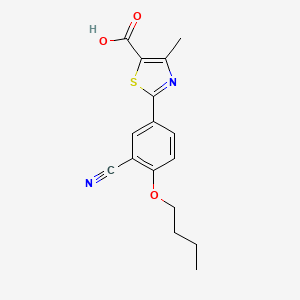

2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYGOMDVRIXGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Febuxostat's N-Butyl Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat (B1672324), a potent and selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[1] Its efficacy is intrinsically linked to its specific molecular architecture. However, during its synthesis, process-related impurities and isomers can arise, one of which is the n-butyl isomer of Febuxostat. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, the n-butyl isomer of Febuxostat. While the parent compound's pharmacology is well-documented, this guide focuses on the chemical properties of its n-butyl variant, a critical aspect for quality control and regulatory compliance in drug development.

Chemical Structure and Identification

The n-butyl isomer of Febuxostat differs from the parent drug in the ether linkage on the phenyl ring, featuring a linear butyl group instead of an isobutyl group. This seemingly minor structural change can have significant implications for the molecule's physicochemical properties and, potentially, its biological activity.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid | [2] |

| CAS Number | 1657014-33-9 | [3] |

| Molecular Formula | C₁₆H₁₆N₂O₃S | [3] |

| Molecular Weight | 316.37 g/mol | [3] |

| SMILES | O=C(C1=C(C)N=C(C2=CC=C(OCCCC)C(C#N)=C2)S1)O | [3] |

| InChI | 1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | [4] |

Synthesis Protocol

A definitive, step-by-step synthesis protocol for the Febuxostat n-butyl isomer is not extensively published. However, its synthesis can be logically inferred from the established synthetic routes of Febuxostat, where isobutyl bromide is replaced with its linear isomer, n-butyl bromide. The general synthetic strategy involves the formation of the thiazole (B1198619) ring and the ether linkage.

A plausible synthetic pathway is outlined below:

Key Reaction Steps:

-

Etherification: 3-Bromo-4-hydroxybenzonitrile is reacted with n-butyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield 3-bromo-4-butoxybenzonitrile.

-

Thionation: The nitrile group of 3-bromo-4-butoxybenzonitrile is converted to a thioamide using a thionating agent like thioacetamide.

-

Hantzsch Thiazole Synthesis: The resulting 3-cyano-4-butoxythiobenzamide is then cyclized with ethyl 2-chloroacetoacetate to form the thiazole ring, yielding the ethyl ester of the n-butyl isomer.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, affording the this compound.

Experimental Characterization Protocols

The structural elucidation and purity assessment of the this compound would rely on a suite of standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound and to separate it from Febuxostat and other related impurities.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm particle size) is typically used.[5]

-

Mobile Phase: A gradient elution system is often employed, consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to an acidic pH) and an organic solvent like acetonitrile.[5]

-

Detection: UV detection at a wavelength where the chromophores of the molecule exhibit maximum absorbance.

-

Outcome: A chromatogram indicating the retention time and peak area, which are used to calculate the purity.

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is a common method for this type of molecule.[6]

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode. For Febuxostat, the deprotonated molecule [M-H]⁻ is often observed in negative mode at m/z 315.1.[6]

-

Outcome: A mass spectrum showing the mass-to-charge ratio of the molecular ion, confirming the expected molecular weight of 316.37 g/mol .

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed information about the molecular structure, including the connectivity of atoms and the specific arrangement of the n-butyl group.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl group on the thiazole ring, and the four distinct methylene (B1212753) groups and the terminal methyl group of the n-butyl chain.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all 16 carbon atoms in the molecule, further confirming the structure.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be used.

4. Infrared (IR) Spectroscopy

-

Objective: To identify the presence of key functional groups.

-

Expected Absorptions: Characteristic stretching frequencies for the nitrile (C≡N), carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups would be expected.

-

Outcome: An IR spectrum with labeled peaks corresponding to the functional groups present in the molecule.

Biological Activity and Signaling Pathway

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] This inhibition leads to a reduction in uric acid levels. The production of uric acid is also associated with the generation of reactive oxygen species (ROS).[7][8]

Currently, there is a lack of publicly available data on the specific biological activity of the this compound, including its potential to inhibit xanthine oxidase. As an isomer of a potent inhibitor, it is plausible that it may exhibit some level of activity, but this has not been experimentally verified in the available literature. Further research is required to determine its pharmacological profile.

Conclusion

The n-butyl isomer of Febuxostat is a known process-related impurity that requires careful monitoring and control during the manufacturing of the active pharmaceutical ingredient. While its chemical structure is well-defined, and a synthetic route can be logically deduced, there is a notable absence of public data on its biological activity. The analytical methods outlined in this guide provide a framework for the robust characterization and quantification of this isomer, which is essential for ensuring the quality, safety, and efficacy of Febuxostat drug products. Further investigation into the pharmacological and toxicological profile of the n-butyl isomer is warranted to fully understand its potential impact.

References

- 1. Long-Term Inhibition of Xanthine Oxidase by Febuxostat Does Not Decrease Blood Pressure in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | PLOS One [journals.plos.org]

- 2. veeprho.com [veeprho.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmtech.com [pharmtech.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. researchgate.net [researchgate.net]

- 8. Xanthine oxidase inhibition by febuxostat attenuates experimental atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Febuxostat N-Butyl Isomer (CAS No. 1657014-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) degradation pathway. Its therapeutic action lies in reducing the production of uric acid, making it a cornerstone in the management of hyperuricemia and gout.[1][2] The n-butyl isomer of Febuxostat, identified by the CAS number 1657014-33-9, is recognized as a process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[3][4] This technical guide provides a comprehensive overview of the available information on Febuxostat n-butyl isomer, including its chemical properties, synthesis, analytical methodologies, and the relevant biological context of its parent compound.

Chemical and Physical Properties

The this compound, chemically named 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is a solid at room temperature.[5][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1657014-33-9 | [3][7] |

| Molecular Formula | C₁₆H₁₆N₂O₃S | [5][6] |

| Molecular Weight | 316.37 g/mol | [6] |

| IUPAC Name | 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | |

| Appearance | White Solid | [5] |

| Purity | ≥98% (as a reference standard) | [6] |

| Storage | 0-8 °C |

Synthesis and Formation

The n-butyl isomer of Febuxostat is not a desired product but rather an impurity that can arise during the manufacturing process of Febuxostat.[4] Its formation is typically associated with the use of n-butanol as a solvent or the presence of n-butyl bromide as a residual impurity in the alkylation step of the Febuxostat synthesis.

A general synthetic approach to intentionally prepare this isomer for use as a reference standard would involve the esterification of the carboxylic acid group of Febuxostat with n-butanol or the hydrolysis of the corresponding n-butyl ester. A more direct, albeit less common, route would be to utilize n-butoxy precursors during the core synthesis of the thiazole (B1198619) ring structure.

Analytical Methodologies

The detection and quantification of the this compound, along with other impurities, are critical for ensuring the quality and safety of the Febuxostat API. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.

Experimental Protocol: HPLC Analysis of Febuxostat and its Impurities

This protocol is a general representation based on common practices for the analysis of Febuxostat and its related substances.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: UV detection is generally performed at a wavelength where Febuxostat and its impurities exhibit significant absorbance.

-

Injection Volume: A standard volume, often in the range of 10-20 µL.

3. Sample Preparation:

-

Standard Solution: A known concentration of the this compound reference standard is prepared in a suitable diluent.

-

Sample Solution: The Febuxostat API or drug product is dissolved in the same diluent to a known concentration.

4. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to the n-butyl isomer in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of the n-butyl isomer in the sample by comparing its peak area with the peak area of the standard.

Biological Activity and Signaling Pathway

As of the current literature, there is a lack of specific quantitative data on the biological activity of the this compound, including its inhibitory potency against xanthine oxidase. It is primarily characterized as a process-related impurity.[3][4]

The mechanism of action of the parent compound, Febuxostat, is well-established. It functions as a selective inhibitor of xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.[1] By blocking this enzyme, Febuxostat reduces the production of uric acid.[1]

Signaling Pathway: Purine Degradation and Xanthine Oxidase Inhibition

The following diagram illustrates the purine degradation pathway and the point of inhibition by Febuxostat.

Caption: Purine degradation pathway and the inhibitory action of Febuxostat on Xanthine Oxidase.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds like Febuxostat and could be applied to its n-butyl isomer.

1. Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Test compound (this compound)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Substrate Solution: Prepare a stock solution of xanthine in the same buffer.

-

Inhibitor Solutions: Prepare a stock solution of the this compound in DMSO and create a series of dilutions in the buffer to achieve a range of final concentrations for IC50 determination.

3. Assay Procedure:

-

To each well of the microplate, add the phosphate buffer, the inhibitor solution at various concentrations, and the enzyme solution.

-

Include control wells with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.

-

Immediately measure the increase in absorbance at 295 nm over a specific time period. The rate of increase in absorbance corresponds to the formation of uric acid and is proportional to the xanthine oxidase activity.

4. Data Analysis:

-

Calculate the rate of reaction for the control and for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and characterization of an impurity like the this compound.

Caption: General experimental workflow for the analysis of a process-related impurity.

Conclusion

The n-butyl isomer of Febuxostat (CAS No. 1657014-33-9) is a known process-related impurity that requires careful monitoring during the manufacturing of the Febuxostat API. While its chemical properties and analytical detection methods are established, there is a notable absence of publicly available data on its specific biological activity, particularly its potential to inhibit xanthine oxidase. For researchers and drug development professionals, the focus remains on minimizing the presence of this and other impurities to ensure the safety and efficacy of the final drug product. The synthesis of the n-butyl isomer as a reference standard is crucial for the accurate validation of analytical methods used in quality control. Further research into the pharmacological profile of this isomer could provide a more complete understanding of its potential impact.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. pharmtech.com [pharmtech.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 1657014-33-9 | HRC01433 [biosynth.com]

An In-depth Technical Guide to the Synthesis of Febuxostat n-Butyl Isomer as a Process Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), controlling process-related impurities is critical to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the synthesis of a key process impurity, the febuxostat n-butyl isomer (2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid). The formation of this impurity primarily arises from the presence of n-butyl bromide in the isobutyl bromide starting material used during the alkylation step of the febuxostat synthesis. This document details the synthetic pathways, experimental protocols for both febuxostat and its n-butyl isomer, and analytical methodologies for its detection and quantification.

Introduction

Febuxostat's therapeutic action is derived from its inhibition of xanthine oxidase, the enzyme responsible for the final two steps in purine (B94841) metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. By blocking this enzyme, febuxostat effectively reduces the production of uric acid in the body.[] The presence of impurities in the final drug product can, however, impact its quality, safety, and efficacy. Regulatory bodies mandate stringent control over such impurities.

The n-butyl isomer of febuxostat is a known process-related impurity that is structurally very similar to the parent drug, differing only in the ether linkage on the phenyl ring (n-butoxy vs. isobutoxy). This subtle difference can arise from isomeric impurities in the starting materials, specifically the use of isobutyl bromide that may be contaminated with n-butyl bromide.[2][3] Understanding the formation and synthesis of this impurity is crucial for developing robust manufacturing processes and reliable analytical methods for its control.

Synthetic Pathways

The synthesis of febuxostat typically involves several key steps, with the alkylation of a phenolic hydroxyl group being a critical stage where the n-butyl isomer impurity can be introduced.

General Synthesis of Febuxostat

A common synthetic route to febuxostat starts from 4-hydroxybenzonitrile. The process generally involves the formation of a thiazole (B1198619) ring, followed by formylation, cyanation, and alkylation of the hydroxyl group with isobutyl bromide, and finally, hydrolysis of the ester to the carboxylic acid.

Formation of the n-Butyl Isomer Impurity

The n-butyl isomer is formed when n-butyl bromide, present as an impurity in the isobutyl bromide reagent, reacts with the phenolic precursor, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This side reaction leads to the formation of ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate, which is then hydrolyzed to the final n-butyl isomer impurity in the last step of the synthesis.[2][3]

Data Presentation

The level of the this compound impurity is directly proportional to the concentration of n-butyl bromide in the isobutyl bromide starting material. The following table provides representative data on the formation of this impurity.

| n-Butyl Bromide in Isobutyl Bromide (%) | This compound in crude Febuxostat (%) | This compound in purified Febuxostat (%) |

| 0.1 | 0.08 | < 0.01 |

| 0.5 | 0.45 | 0.05 |

| 1.0 | 0.92 | 0.11 |

| 2.0 | 1.85 | 0.23 |

Table 1: Representative data on the correlation between n-butyl bromide content in the starting material and the final n-butyl isomer impurity level in febuxostat. Data is illustrative and based on typical process outcomes.

Experimental Protocols

Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Precursor)

This protocol describes the alkylation step in the synthesis of febuxostat.

-

Materials:

-

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

-

Isobutyl bromide (containing a known or unknown amount of n-butyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

-

Procedure:

-

To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF, add potassium carbonate.

-

Add isobutyl bromide to the mixture.

-

Heat the reaction mixture to 70-80°C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Synthesis of 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid (this compound)

This protocol outlines the synthesis of the this compound, which can be used as a reference standard for analytical purposes.

-

Part A: Synthesis of Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate

-

Materials:

-

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

-

n-Butyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Follow the procedure described in section 4.1, substituting isobutyl bromide with n-butyl bromide.

-

-

-

Part B: Hydrolysis to 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid

-

Materials:

-

Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl ester from Part A in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of 2-3.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the this compound.

-

-

Analytical Method for Quantification of this compound

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of the n-butyl isomer impurity in febuxostat.

-

Chromatographic Conditions (Example):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specified wavelength (e.g., 315 nm)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare standard solutions of febuxostat and the synthesized n-butyl isomer reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Prepare a sample solution of the febuxostat batch to be tested.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the n-butyl isomer peak in the sample chromatogram based on the retention time of the reference standard.

-

Calculate the percentage of the n-butyl isomer impurity relative to the febuxostat peak area.

-

Visualizations

Signaling Pathway: Xanthine Oxidase Inhibition

Experimental Workflow: Impurity Synthesis and Analysis

Conclusion

The control of process-related impurities is a critical aspect of pharmaceutical manufacturing. The this compound is a prime example of an impurity that can arise from the starting materials. A thorough understanding of its formation pathway, coupled with robust synthetic and analytical methods, is essential for producing high-quality febuxostat. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in managing this specific process impurity, ultimately contributing to the safety and efficacy of febuxostat for patients.

References

Physicochemical Properties of Febuxostat n-Butyl Isomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. Its efficacy and safety are intrinsically linked to its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The n-butyl isomer of Febuxostat is a known process-related impurity that requires careful characterization to ensure the quality and safety of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of Febuxostat n-butyl isomer, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization and quality control of Febuxostat and its related substances.

Introduction

Febuxostat is a non-purine analogue that selectively inhibits xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid. By blocking this crucial step in purine (B94841) metabolism, Febuxostat effectively reduces serum uric acid levels.[1] The n-butyl isomer of Febuxostat, chemically known as 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is an impurity that can arise during the synthesis of the API.[2][3] Understanding the physicochemical characteristics of this isomer is critical for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact on the safety and efficacy of the drug product.

Physicochemical Properties

General Properties

| Property | This compound | Febuxostat |

| Chemical Name | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |

| CAS Number | 1657014-33-9[4][5] | 144060-53-7 |

| Molecular Formula | C₁₆H₁₆N₂O₃S[4][5] | C₁₆H₁₆N₂O₃S |

| Molecular Weight | 316.37 g/mol [4][5] | 316.37 g/mol |

Computed Physicochemical Data

The following table presents computationally derived physicochemical properties for this compound. These values are predictive and should be confirmed by experimental determination.

| Property | Value (Computed) | Reference |

| Topological Polar Surface Area (TPSA) | 83.21 Ų | [4] |

| logP (Octanol-Water Partition Coefficient) | 3.8673 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 6 | [4] |

Mechanism of Action of Febuxostat: Inhibition of Xanthine Oxidase

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway that leads to the production of uric acid.[1][6] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of monosodium urate crystals in joints and tissues, causing the painful arthritic condition known as gout.[6] By blocking xanthine oxidase, Febuxostat reduces the synthesis of uric acid, thereby lowering its concentration in the blood and preventing gout flares.[1]

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of the this compound is essential for its proper characterization. The following sections provide detailed, generalized experimental protocols for determining key parameters.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

-

-

Reporting: The melting point is reported as a range (T₁ - T₂).

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., water, buffer at a specific pH).

Methodology:

-

Sample Preparation: An excess amount of the solid isomer is added to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of the dissolved isomer in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.

Methodology:

-

Sample Preparation: A known concentration of the isomer is dissolved in a suitable solvent mixture (e.g., water-cosolvent if aqueous solubility is low). The ionic strength of the solution is typically kept constant.

-

Apparatus: A calibrated pH meter with a suitable electrode and a precision burette are used.

-

Procedure:

-

The sample solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

-

Reporting: The pKa value is reported at a specific temperature and ionic strength.

LogP (Octanol-Water Partition Coefficient) Determination (HPLC-Based Method)

Objective: To determine the lipophilicity of the this compound.

Methodology:

-

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its known LogP value. A calibration curve is generated using a series of standard compounds with well-established LogP values.

-

Chromatographic System: A reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a mixture of buffer and an organic solvent like methanol (B129727) or acetonitrile) is used.

-

Procedure:

-

A series of standard compounds with a range of known LogP values are injected into the HPLC system, and their retention times are recorded.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards.

-

The this compound is then injected under the same chromatographic conditions, and its retention time is measured.

-

-

Calculation: The LogP of the isomer is calculated from its retention factor using the equation of the calibration curve.

-

Reporting: The experimentally determined LogP value is reported.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a critical impurity in the synthesis of Febuxostat. While experimentally determined quantitative data for the isomer is limited, this guide offers a compilation of available computational data and, crucially, provides detailed, standardized protocols for the experimental determination of its key physicochemical parameters. The included diagrams of Febuxostat's mechanism of action and the general experimental workflow for characterization serve to visually contextualize this information. By utilizing the methodologies outlined herein, researchers and drug development professionals can effectively characterize the physicochemical profile of this compound, ensuring the development of robust analytical methods and contributing to the overall quality and safety of Febuxostat drug products.

References

- 1. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Identification of Febuxostat n-Butyl Isomer in Drug Substance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification, characterization, and control of the n-butyl isomer impurity in the Febuxostat drug substance. Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. This document outlines the potential formation pathways of the Febuxostat n-butyl isomer, detailed analytical methodologies for its identification and quantification, and presents available characterization data. The information herein is intended to support researchers, analytical scientists, and drug development professionals in ensuring the quality and purity of Febuxostat.

Introduction

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a therapeutic agent used for the chronic management of hyperuricemia in patients with gout.[1] Its mechanism of action involves the non-competitive inhibition of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) and xanthine to uric acid.[2] The manufacturing process of Febuxostat, like any synthetic active pharmaceutical ingredient (API), can result in the formation of various process-related impurities.[3]

One such potential impurity is the this compound, chemically known as 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid.[4] The structural difference from the parent molecule lies in the ether linkage to the phenyl ring, where an n-butoxy group is present instead of an isobutoxy group. The presence of this isomer can arise from impurities in the starting materials or reagents used during synthesis.[5] Therefore, robust analytical methods are crucial for the detection and quantification of this isomer to ensure the purity and safety of the Febuxostat drug substance.

Formation Pathway of this compound

The formation of the this compound is primarily linked to the presence of n-butanol as a solvent during the synthesis process, particularly in steps involving the hydrolysis of ester intermediates to the final carboxylic acid. One reported synthesis of Febuxostat involves the hydrolysis of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate using sodium hydroxide (B78521) in n-butanol.[3] If n-butanol is used as a solvent during the pH adjustment step for the isolation of Febuxostat, there is a potential for the formation of the corresponding butyl ester impurity.[6]

While the primary isomeric impurity concern often stems from the isobutyl starting materials, the use of n-butanol as a solvent presents a direct route to the formation of the n-butyl ester, which can then be hydrolyzed to the n-butyl isomer of Febuxostat.

Caption: Potential formation pathway of this compound.

Analytical Methodologies for Identification

The identification and quantification of the this compound necessitate the use of high-resolution chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating the n-butyl isomer from Febuxostat and other related impurities.

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method is essential for the routine analysis of Febuxostat and its impurities. The following protocol is a synthesis of methodologies reported in the literature for the analysis of Febuxostat related substances and can be adapted for the specific detection of the n-butyl isomer.[1][6]

Experimental Protocol: RP-HPLC Method

| Parameter | Condition |

| Column | Zodiac C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | A mixture of Acetonitrile and Methanol (85:15 v/v) |

| Flow Rate | 1.1 mL/min |

| Detection Wavelength | 218 nm |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance in the diluent to obtain a specified concentration (e.g., 1 mg/mL).

-

Spiked Sample Solution: Prepare a solution of the Febuxostat drug substance and spike it with a known amount of the this compound reference standard to confirm the retention time and assess the method's ability to separate the two compounds.

The workflow for the identification and quantification of the n-butyl isomer is depicted below.

References

Febuxostat N-Butyl Isomer: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Febuxostat n-butyl isomer, a critical reference standard for the analysis and quality control of the gout medication Febuxostat. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and visualizes its relevance within the broader context of Febuxostat's mechanism of action.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout.[1] The n-butyl isomer of Febuxostat, chemically known as 2-(3-cyano-4-n-butoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[2][3] As a reference standard, the n-butyl isomer is essential for the development and validation of analytical methods to ensure the purity and quality of Febuxostat drug products.[4] Its accurate identification and quantification are critical for regulatory compliance and patient safety.

Physicochemical Properties

Accurate characterization of the physicochemical properties of a reference standard is fundamental to its application. While comprehensive experimental data for the n-butyl isomer is not widely published, the following tables summarize available information for the isomer and provide a comparison with the parent compound, Febuxostat.

Table 1: Chemical and Physical Properties of this compound and Febuxostat

| Property | This compound | Febuxostat |

| IUPAC Name | 2-(3-cyano-4-butoxyphenyl)-4-methylthiazole-5-carboxylic acid | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |

| CAS Number | 1657014-33-9[5] | 144060-53-7[5] |

| Molecular Formula | C₁₆H₁₆N₂O₃S[5] | C₁₆H₁₆N₂O₃S[5] |

| Molecular Weight | 316.38 g/mol [5] | 316.37 g/mol [5] |

| Appearance | Solid[6] | White to off-white crystalline powder |

| Melting Point | Data not available | 205 - 212 °C |

| pKa (Strongest Acidic) | Data not available | 3.08 (Calculated) |

| LogP (Calculated) | 3.8673[7] | 3.9 (Calculated)[8] |

Table 2: Solubility Data of Febuxostat

| Solvent | Solubility | Temperature (°C) |

| Water | < 1 mg/mL[8] | Not specified |

| Ethanol (B145695) | Sparingly soluble | Not specified |

| Methanol | Slightly soluble | Not specified |

| N,N-Dimethylformamide | Freely soluble | Not specified |

| DMSO | 10 mg/mL[9] | Not specified |

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of Febuxostat and its impurities.[2][10] These can be adapted for the specific preparation and qualification of the this compound reference standard.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying existing procedures for Febuxostat, primarily by substituting the isobutoxy starting material with its n-butoxy analogue.

Workflow for the Synthesis of this compound

Caption: Synthetic route for this compound.

Methodology:

-

Alkylation: React 3-cyano-4-hydroxybenzonitrile with 1-bromobutane in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) to yield 3-cyano-4-n-butoxybenzonitrile.

-

Thionation: Convert the nitrile group of 3-cyano-4-n-butoxybenzonitrile to a thioamide using a thionating agent such as sodium hydrosulfide.

-

Cyclization (Hantzsch Thiazole Synthesis): React the resulting 3-cyano-4-n-butoxybenzothioamide with ethyl 2-chloroacetoacetate to form the thiazole ring, yielding ethyl 2-(3-cyano-4-n-butoxyphenyl)-4-methylthiazole-5-carboxylate.

-

Hydrolysis: Saponify the ethyl ester using a base like sodium hydroxide in a mixture of ethanol and water, followed by acidification to precipitate the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the reference standard with high purity.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Signals corresponding to the n-butyl group (triplet, sextet, quintet, triplet), aromatic protons, and the methyl group on the thiazole ring. |

| ¹³C NMR | Structural confirmation | Resonances for all 16 carbon atoms, including the nitrile, carboxyl, and aromatic carbons, as well as those of the n-butyl and thiazole moieties. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₆N₂O₃S). |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the nitrile (C≡N), carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with a retention time distinct from Febuxostat and other related impurities. |

3.2.1. HPLC Method for Purity Determination

A gradient reverse-phase HPLC method is typically employed for the analysis of Febuxostat and its impurities.[11]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 315 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Mechanism of Action of Febuxostat and Relevance of the N-Butyl Isomer

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, the enzyme responsible for the final two steps of purine (B94841) metabolism, which converts hypoxanthine (B114508) to xanthine and then to uric acid.[10][12] By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.[13]

Purine Metabolism and Xanthine Oxidase Inhibition

Caption: Inhibition of uric acid production by Febuxostat.

The n-butyl isomer, as an impurity, does not contribute to the therapeutic effect of Febuxostat. Its importance lies in its role as a marker for the quality and consistency of the manufacturing process. The presence of this and other impurities above specified limits can impact the safety and efficacy of the final drug product. Therefore, having a well-characterized reference standard of the n-butyl isomer is crucial for analytical chemists in pharmaceutical quality control.

Conclusion

The this compound is a critical reference standard for the pharmaceutical industry. This guide has provided a summary of its known physicochemical properties, detailed adaptable protocols for its synthesis and analysis, and contextualized its importance in relation to the mechanism of action of Febuxostat. The use of this reference standard will enable researchers and quality control professionals to accurately identify and quantify this impurity, ensuring the quality and safety of Febuxostat medications for patients with hyperuricemia and gout. Further research to establish experimental data for properties such as melting point and solubility would be beneficial for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tga.gov.au [tga.gov.au]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate|lookchem [lookchem.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

Potential Biological Activity of Febuxostat n-butyl Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[1] The synthesis of febuxostat, like any chemical process, can result in the formation of impurities. One such process-related impurity is the n-butyl isomer of febuxostat, chemically known as 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid.[2] While direct biological studies on this specific isomer are not publicly available, its structural similarity to the parent compound, febuxostat, suggests a potential for analogous biological activities. This technical guide aims to explore the potential biological activities of the febuxostat n-butyl isomer by extrapolating from the well-documented activities of febuxostat. This document provides a comprehensive overview of the known quantitative data for febuxostat, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to guide future research into this and other related molecules.

Introduction to Febuxostat and its n-butyl Isomer

Febuxostat's therapeutic effect is derived from its high-affinity inhibition of xanthine oxidase, the enzyme responsible for the final two steps of purine (B94841) metabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.[3] By blocking this enzyme, febuxostat effectively reduces the production of uric acid in the body.[4] The n-butyl isomer of febuxostat is identified as an impurity that can arise during the synthesis of the active pharmaceutical ingredient.[5][6] The structural difference lies in the alkoxy group at the 4-position of the phenyl ring, where the isobutoxy group of febuxostat is replaced by an n-butoxy group in the isomer. This seemingly minor structural modification could potentially influence its pharmacokinetic profile and biological activity.

Potential Biological Activities of this compound

Given the lack of direct experimental data on the n-butyl isomer, we can hypothesize its potential biological activities based on the known profile of febuxostat.

Xanthine Oxidase Inhibition

The primary and most probable biological activity of the this compound is the inhibition of xanthine oxidase. The core pharmacophore responsible for binding to the molybdenum pterin (B48896) center of the enzyme is largely retained in the isomer.[7] Therefore, it is reasonable to predict that the n-butyl isomer will also exhibit inhibitory activity against xanthine oxidase, potentially with a different potency (IC50 and Ki values) compared to febuxostat.

Modulation of Inflammatory Signaling Pathways

Febuxostat has been shown to modulate inflammatory responses, particularly through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][8] It can suppress the activation of pro-inflammatory proteins like JNK and p38, while promoting the pro-survival ERK1/2 kinase.[8] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α.[8] Due to the conserved core structure, the n-butyl isomer may also possess similar anti-inflammatory properties.

Antibacterial Activity

Recent studies have revealed a novel antibacterial activity of febuxostat, particularly against Mycobacterium tuberculosis.[9][10] The mechanism of this activity is still under investigation but appears to be independent of its xanthine oxidase inhibitory effect. It is plausible that the n-butyl isomer could also exhibit activity against this or other bacterial species.

Inhibition of ABCG2 Transporter

Febuxostat has been identified as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein involved in drug resistance and urate transport.[7][11] This inhibition could have implications for drug-drug interactions and the transport of various substrates. The n-butyl isomer's potential to interact with ABCG2 warrants investigation.

Quantitative Data for Febuxostat

The following tables summarize key quantitative data for febuxostat, which can serve as a benchmark for future studies on its n-butyl isomer.

| Parameter | Value | Species/Source |

| IC50 (Xanthine Oxidase) | 1.8 nM | Bovine Milk XO |

| Ki (Xanthine Oxidase) | 0.6 nM | Bovine Milk XO |

| Inhibition Type | Mixed-type | Bovine Milk XO |

Table 1: In Vitro Xanthine Oxidase Inhibition Data for Febuxostat

| Parameter | Value | Population |

| Oral Bioavailability | ~85% | Healthy Subjects |

| Apparent Oral Clearance (CL/F) | 10.5 ± 3.4 L/h | Healthy Subjects |

| Apparent Volume of Distribution (Vss/F) | 48 ± 23 L | Healthy Subjects |

| Protein Binding | ~99.2% (primarily to albumin) | Human Plasma |

| Terminal Elimination Half-life (t½) | 5 to 8 hours | Healthy Subjects |

Table 2: Pharmacokinetic Parameters of Febuxostat

| Mycobacterium Species | MIC (μg/mL) |

| M. tuberculosis H37Rv | 100 |

| M. tuberculosis Erdman | 50 |

| M. bovis | >200 |

| M. kansasii | 100 |

Table 3: Minimum Inhibitory Concentrations (MIC) of Febuxostat against various Mycobacterium species.[9]

| Parameter | Value |

| IC50 (ABCG2 Urate Transport) | 27 nM |

Table 4: In Vitro ABCG2 Inhibition Data for Febuxostat.[12]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. The following are representative protocols for key experiments that could be adapted to evaluate the biological activity of the this compound.

In Vitro Xanthine Oxidase Inhibitory Activity Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the formation of uric acid from xanthine.[13]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

This compound (test compound)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the this compound in DMSO.

-

Prepare a reaction mixture containing potassium phosphate buffer and the test compound at various concentrations.

-

Add the xanthine oxidase enzyme solution to the mixture and incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.

-

Monitor the increase in absorbance at 295 nm for 5-10 minutes at 37°C. The rate of uric acid formation is proportional to the increase in absorbance.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessment of MAPK/NF-κB Signaling Pathway Modulation

This protocol describes the use of Western blotting to assess the effect of the test compound on key proteins in the MAPK and NF-κB signaling pathways in a cell-based model.[8]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) to induce inflammation

-

This compound (test compound)

-

Lysis buffer

-

Protein assay kit

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of the this compound for 1 hour.

-

Stimulate the cells with LPS for a specified time (e.g., 30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the levels of protein phosphorylation and expression.

Determination of Antibacterial Activity (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against Mycobacterium tuberculosis.[9]

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound (test compound)

-

96-well microplates

-

Resazurin (B115843) solution

Procedure:

-

Prepare a serial two-fold dilution of the this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare a standardized inoculum of M. tuberculosis.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

In Vitro ABCG2 Inhibition Assay

This assay utilizes membrane vesicles from cells overexpressing ABCG2 to measure the inhibitory effect of the test compound on ABCG2-mediated transport.[14]

Materials:

-

Plasma membrane vesicles from cells overexpressing human ABCG2

-

[³H]-Estrone-3-sulfate or another known ABCG2 substrate

-

This compound (test compound)

-

Assay buffer

-

ATP and AMP (for ATP-dependent transport)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the membrane vesicles, assay buffer, and the test compound at various concentrations.

-

Initiate the transport reaction by adding ATP and the radiolabeled ABCG2 substrate.

-

As a control for non-specific binding, a parallel reaction is run with AMP instead of ATP.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles.

-

Wash the filters to remove unbound substrate.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The ATP-dependent transport is calculated by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the potential biological activity of the this compound.

Caption: Potential Inhibition of the Xanthine Oxidase Pathway.

Caption: Potential Modulation of the MAPK/NF-κB Signaling Pathway.

Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion and Future Directions

The this compound, an impurity found in the synthesis of febuxostat, holds the potential for a range of biological activities due to its structural similarity to the parent drug. While direct experimental evidence is currently lacking, it is reasonable to hypothesize that it may act as a xanthine oxidase inhibitor and could modulate inflammatory pathways, exhibit antibacterial properties, and interact with drug transporters like ABCG2. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to initiate investigations into the biological profile of this isomer. Such studies are crucial not only for understanding the potential pharmacological effects of this impurity but also for ensuring the safety and efficacy of febuxostat drug products. Future research should focus on the synthesis and purification of the n-butyl isomer, followed by a comprehensive in vitro and in vivo evaluation of its potential biological activities as outlined in this guide.

References

- 1. hakon-art.com [hakon-art.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]

- 4. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Febuxostat Modulates MAPK/NF-κBp65/TNF-α Signaling in Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Febuxostat n-Butyl Isomer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the n-butyl isomer of Febuxostat, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers in analytical development, quality control, and process chemistry.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. During its synthesis, various related substances and isomers can be formed as impurities. The n-butyl isomer, chemically known as 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is one such process-related impurity that requires careful monitoring and control to ensure the quality and safety of the final drug product. This guide outlines the available spectroscopic data, a probable synthetic route, and analytical methodologies for its characterization.

Physicochemical and Spectroscopic Data

While complete, publicly available raw spectral data for the Febuxostat n-butyl isomer is limited, it is commercially available as a certified reference standard.[1] Suppliers of this standard confirm the availability of a comprehensive Certificate of Analysis (CoA) which includes detailed spectroscopic data. The expected analytical data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | [2][3] |

| Synonyms | This compound, Febuxostat Butyl Ether Analog | [1][4] |

| CAS Number | 1657014-33-9 | [1][2][3][5] |

| Molecular Formula | C₁₆H₁₆N₂O₃S | [1][5] |

| Molecular Weight | 316.37 g/mol | [1] |

| Appearance | White to off-white solid | [6] |

Table 2: Summary of Available Spectroscopic Data

| Technique | Data Availability |

| ¹H NMR | Available with commercial reference standards[1][4] |

| ¹³C NMR | Available with commercial reference standards[4] |

| Mass Spectrometry (MS) | Available with commercial reference standards[1][4] |

| Infrared Spectroscopy (IR) | Available with commercial reference standards[1][4] |

| High-Performance Liquid Chromatography (HPLC) | Available with commercial reference standards[1][4] |

| Thermogravimetric Analysis (TGA) | Available with commercial reference standards[1][4] |

Experimental Protocols

The following sections describe the probable synthetic route for the this compound and the general analytical methods used for its characterization, based on established synthetic procedures for Febuxostat and its analogues.

Synthesis of this compound

The n-butyl isomer is likely formed as a process-related impurity during the synthesis of Febuxostat, specifically from the alkylation of the phenolic hydroxyl group of a key intermediate with an n-butyl halide instead of an isobutyl halide. The synthesis can also be performed intentionally for the purpose of generating a reference standard.

A plausible synthetic pathway is outlined below:

-

Alkylation of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: The key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is reacted with n-butyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is typically heated to facilitate the alkylation of the phenolic hydroxyl group, yielding ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate.

-

Hydrolysis to the Carboxylic Acid: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, this compound. This is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) in a mixture of alcohol and water, followed by acidification with an acid like hydrochloric acid to precipitate the final product.

Analytical Methods

A reverse-phase HPLC method is generally employed for the separation and quantification of Febuxostat and its related substances.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection at a suitable wavelength, typically around 315 nm.

-

Purpose: To determine the purity of the synthesized standard and to quantify its presence in Febuxostat active pharmaceutical ingredient (API).

Mass spectrometry is used to confirm the molecular weight of the n-butyl isomer.

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode.

-

Analysis: The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 317.0954, confirming the molecular weight of 316.37 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the this compound.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) are common solvents.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the thiazole (B1198619) ring, and the protons of the n-butyl group (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule, which can be assigned to the aromatic, thiazole, cyano, carboxylic acid, and n-butyl groups.

Visualizations

The following diagrams illustrate the synthetic pathway for the this compound and a general workflow for its analysis.

Caption: Synthetic pathway for this compound.

Caption: General analytical workflow for impurity identification.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. niainnovation.in [niainnovation.in]

- 3. 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | 1657014-33-9 [chemicalbook.com]

- 4. saitraders.co.in [saitraders.co.in]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Febuxostat N-Butyl Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of an analytical method for the identification and quantification of the n-butyl isomer of Febuxostat, a potential process-related impurity or metabolite. The provided protocols are designed to ensure specificity, accuracy, and precision, adhering to regulatory standards for pharmaceutical analysis.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1] Its chemical structure is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. The n-butyl isomer, 2-(3-cyano-4-n-butoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a positional isomer and a potential impurity that may arise during the synthesis of Febuxostat or as a metabolite. Due to the potential for different pharmacological and toxicological profiles, it is crucial to develop a robust analytical method to detect and quantify this isomer in the active pharmaceutical ingredient (API) and finished dosage forms.

This application note details a systematic approach to developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of the Febuxostat n-butyl isomer.

Mechanism of Action of Febuxostat

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway. This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.

Figure 1: Mechanism of action of Febuxostat in the purine metabolism pathway.

Analytical Method Development Protocol

The following protocol outlines the steps for developing a specific and robust RP-HPLC method for the analysis of the this compound.

Materials and Reagents

-

Febuxostat Reference Standard

-

This compound Reference Standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, Milli-Q or equivalent)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (AR grade)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions Development

The primary challenge in this method development is to achieve baseline separation between Febuxostat and its n-butyl isomer. Positional isomers often exhibit very similar chromatographic behavior.

3.3.1. Column Selection

A variety of C18 columns with different properties should be screened. Consider columns with high carbon load, end-capping, and different particle sizes (e.g., 5 µm, 3.5 µm). Phenyl-hexyl or biphenyl (B1667301) stationary phases can also be evaluated for their potential to provide alternative selectivity for aromatic compounds and their isomers.

3.3.2. Mobile Phase Optimization

A systematic approach to mobile phase optimization is recommended:

-

Initial Scouting: Begin with a simple mobile phase system, such as acetonitrile and water with 0.1% formic acid or orthophosphoric acid.

-

pH Adjustment: The pH of the aqueous phase can significantly impact the retention and peak shape of acidic analytes like Febuxostat and its isomer. Evaluate a pH range from 2.5 to 4.0 using buffers such as phosphate or acetate.

-

Organic Modifier: Compare the selectivity of acetonitrile and methanol. A mixture of both can sometimes provide a unique selectivity.

-

Gradient Elution: A gradient elution program will likely be necessary to achieve adequate separation and a reasonable run time. A shallow gradient should be explored to maximize the resolution between the two isomers.

3.3.3. Detection Wavelength

Based on the UV spectra of Febuxostat, a detection wavelength of 315 nm is recommended for optimal sensitivity.[2] A PDA detector is useful for confirming peak purity and identity.

Proposed Initial Chromatographic Conditions

The following conditions can be used as a starting point for method development:

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water (pH adjusted to 3.0 with Triethylamine) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 315 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (80:20 v/v) |

Method Validation Protocol

Once the method is optimized, it must be validated according to ICH guidelines. The following validation parameters should be assessed:

-

Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating and can separate the analytes from degradation products.[3]

-

Linearity: A minimum of five concentrations of the this compound should be prepared and injected to establish the linear range.

-

Accuracy (Recovery): The accuracy should be determined by spiking a known amount of the n-butyl isomer into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Precision:

-

Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different instruments.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results should be evaluated.

Experimental Workflow

The overall workflow for the analytical method development and validation is depicted below.

Figure 2: Workflow for analytical method development and validation.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |